molecular formula C19H14ClFN4O2 B1365666 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile

2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile

Cat. No.: B1365666
M. Wt: 384.8 g/mol
InChI Key: BSLFCPYXOBGSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyrrole ring, a nicotinonitrile moiety, and a substituted benzyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzylamine
  • 2-chloro-6-fluorophenylacetonitrile

Uniqueness

Compared to similar compounds, 2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H14ClFN4O2

Molecular Weight

384.8 g/mol

IUPAC Name

2-[2-[(2-chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C19H14ClFN4O2/c1-26-18-7-8-23-19(14(18)10-22)25-9-3-4-13(25)11-24-27-12-15-16(20)5-2-6-17(15)21/h2-9,11H,12H2,1H3

InChI Key

BSLFCPYXOBGSKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=CC=C3Cl)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.